Ureidovaline

Description

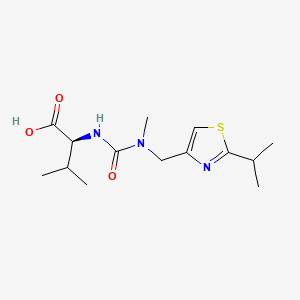

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQWRZICKAOBFA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165570 | |

| Record name | Ureidovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154212-61-0 | |

| Record name | N-[[Methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ureidovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ureidovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl] amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREIDOVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10433TZP2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ureidovaline: A Key Intermediate in Ritonavir Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureidovaline, a chiral amino acid derivative, holds a significant position in the landscape of pharmaceutical synthesis, primarily recognized for its role as a critical intermediate in the manufacture of Ritonavir[1]. Ritonavir is an essential antiretroviral medication used in the treatment of HIV/AIDS, functioning both as a protease inhibitor and a pharmacokinetic enhancer[2][3][4]. The precise molecular architecture of this compound is fundamental to the successful and stereochemically controlled synthesis of Ritonavir, making a thorough understanding of its properties and synthesis paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and its pivotal role in the synthesis of Ritonavir.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic pathways. This compound is identified by a specific IUPAC name and CAS number, ensuring unambiguous communication in a scientific and regulatory context.

| Identifier | Value | Source |

| IUPAC Name | (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid | [5][6] |

| CAS Number | 154212-61-0 | [1][3] |

| Synonyms | Ritonavir impurity A [EP], Ritonavir impurity, this compound- [USP], (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine | [1] |

| Molecular Formula | C14H23N3O3S | [1][4] |

| Molecular Weight | 313.41 g/mol | [1] |

| Appearance | Light Yellow to Beige Solid | [1] |

While a comprehensive, publicly available experimental dataset for all of this compound's physicochemical properties is not readily found, indicative data has been compiled from various sources. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| Purity | >95% (typical for commercial-grade) | [1] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |

The Central Role of this compound in Ritonavir Synthesis

The synthesis of Ritonavir is a complex, multi-step process that requires precise control over stereochemistry to achieve the desired therapeutic effect. This compound serves as a crucial building block, incorporating a key side chain of the final Ritonavir molecule. While a detailed, publicly available, step-by-step synthesis protocol for this compound itself is not readily found in the scientific literature, its role as a starting material is documented in patents concerning the synthesis of Ritonavir[7].

The general synthetic strategy for Ritonavir involves the coupling of key intermediates, one of which is this compound or a derivative thereof. A patent for the preparation of Ritonavir explicitly mentions "N (N methyl Ns ((2 isopropyl, 4 thiazolyl) methyl) amino carbonyl) L valines" as a starting material, which is a synonym for this compound[7]. This intermediate is then reacted with thionyl chloride to form an activated species, which subsequently reacts with another key intermediate of the Ritonavir backbone[7].

The causality behind the use of this compound lies in its pre-formed structure, which contains the N-methyl-N-((2-isopropylthiazol-4-yl)methyl)amino]carbonyl moiety and the L-valine core. This strategic use of a pre-functionalized building block simplifies the overall synthesis of Ritonavir, reducing the number of steps and potentially increasing the overall yield and purity of the final active pharmaceutical ingredient (API). The stereochemistry of the L-valine component is critical, as the biological activity of protease inhibitors like Ritonavir is highly dependent on the three-dimensional arrangement of the molecule.

Logical Workflow of this compound in Ritonavir Synthesis

The following diagram illustrates the logical flow of this compound as a key starting material in a patented method for Ritonavir synthesis.

Caption: Logical workflow of this compound in Ritonavir synthesis.

Experimental Protocols: Characterization of this compound

For researchers synthesizing or utilizing this compound, robust analytical methods are essential to confirm its identity and purity. While specific, published experimental data for this compound is scarce, standard analytical techniques for similar molecules can be applied. The following are generalized protocols that would be suitable for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity of pharmaceutical intermediates.

Objective: To develop and validate an RP-HPLC method for the determination of the purity of this compound.

Materials and Reagents:

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (A General Starting Point):

-

Mobile Phase: A gradient of A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1% formic acid).

-

Gradient Program: Start with a low percentage of B, and gradually increase to elute the analyte and any impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 210-260 nm).

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare a sample solution of the synthesized or procured this compound at a similar concentration.

-

Inject the solutions into the HPLC system and record the chromatograms.

-

The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Trustworthiness of the Protocol: This protocol is based on standard and widely accepted methodologies for the purity determination of pharmaceutical compounds. Validation of the method for linearity, precision, accuracy, and specificity would be required to ensure its reliability for routine use.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of a synthesized compound.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its molecular structure.

Materials and Reagents:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are consistent with the known structure of this compound.

Expertise and Experience in Interpretation: The interpretation of NMR spectra requires a high level of expertise. The expected signals for this compound would include those corresponding to the isopropyl group, the valine backbone, the methyl group on the nitrogen, the methylene bridge, and the thiazole ring protons and carbons. The stereochemistry of the L-valine moiety would be confirmed by appropriate 2D NMR techniques such as NOESY.

Conclusion

This compound stands as a testament to the importance of well-designed chemical intermediates in the synthesis of complex and life-saving pharmaceuticals. Its specific structure and chirality are indispensable for the efficient and stereoselective production of Ritonavir. While detailed public information on its synthesis and complete analytical characterization is limited, this guide provides a foundational understanding of its identity, properties, and critical role in antiretroviral drug manufacturing. For researchers and professionals in the field, a deep appreciation of the chemistry of key intermediates like this compound is essential for the continued innovation and development of new therapeutic agents.

References

- 1. medkoo.com [medkoo.com]

- 2. Ritonavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Ritonavir EP Impurity A | 154212-61-0 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-[[N-Methyl-N-[(2-isopropyl]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. N-[2-Isopropylthiazol-4-ylmethyl(methyl)carbamoyl]-L-valine [cymitquimica.com]

- 7. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]

Ureidovaline Formation: A Technical Guide to Mechanism, Detection, and Mitigation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ureidovaline, a carbamylated form of the N-terminal amino acid valine, represents a critical impurity in peptide and protein therapeutics. Its formation, driven by the reaction of isocyanic acid with the free amino group of valine, can alter the structure, efficacy, and safety profile of a drug product. This guide provides an in-depth examination of the chemical mechanisms underlying this compound formation, outlines robust analytical methodologies for its detection and characterization, and discusses practical strategies for its mitigation during drug development and manufacturing.

Introduction: The Significance of this compound

In the landscape of biopharmaceutical development, the control of impurities is paramount. Peptide-related impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation during storage.[1][2] this compound is a specific type of modification known as carbamylation, where a carbamoyl group (-CONH₂) is added to a free amine.[3][4] This modification most commonly occurs at the N-terminus of a peptide or protein or on the side chain of lysine residues.[3][5]

The presence of this compound is significant for several reasons:

-

Alteration of Bioactivity: The addition of a carbamoyl group neutralizes the positive charge of the N-terminal amine, which can be critical for receptor binding and overall biological activity.[5][6]

-

Structural Changes: Carbamylation can induce conformational changes in proteins, potentially leading to aggregation or reduced solubility.[7]

-

Analytical Complexity: The resulting +43 Da mass shift can complicate mass spectrometry analysis and may be mistaken for other modifications.[8][9][10]

-

Regulatory Scrutiny: As with any impurity, the presence of this compound must be monitored and controlled within acceptable limits defined by regulatory agencies.

This guide focuses specifically on this compound formed from N-terminal valine residues, a common occurrence given valine's prevalence in therapeutic peptides.

The Core Mechanism of this compound Formation

The formation of this compound is a non-enzymatic chemical reaction contingent on the presence of a reactive species: isocyanic acid (HNCO) .[4][5] The primary source of isocyanic acid in biopharmaceutical manufacturing and formulation is the decomposition of urea.[3][5][10]

Step 1: Generation of Isocyanic Acid from Urea

Urea is often used as a denaturant or solubilizing agent in protein purification and formulation processes.[5][10] In aqueous solutions, urea exists in a chemical equilibrium with ammonium cyanate, which subsequently dissociates to produce isocyanic acid and ammonia.[5][10]

Reaction: (NH₂)₂CO ⇌ NH₄⁺ + OCN⁻ ⇌ HNCO + NH₃

This equilibrium is the root cause of this compound formation when urea is present.[3][10] The rate of urea decomposition and, consequently, the concentration of isocyanic acid, is influenced by several factors.[5][10]

Step 2: Nucleophilic Attack by the Valine N-Terminus

Once formed, the electrophilic carbon atom of isocyanic acid is susceptible to nucleophilic attack by the unprotonated primary amine of an N-terminal valine residue. This reaction forms a stable ureido bond, resulting in the this compound adduct.

Factors Influencing the Rate of Formation

Understanding the kinetics of carbamylation is key to its control. The decision to use urea in a process must be weighed against the risk of this impurity formation.

| Factor | Effect on Carbamylation Rate | Causality |

| Temperature | Increases | Higher temperature accelerates the decomposition of urea into isocyanic acid.[5][10] |

| pH | Increases with pH | The reaction rate depends on the concentration of the unprotonated amine. As pH increases above the pKa of the N-terminal amine, more of it is available to act as a nucleophile.[7] |

| Urea Concentration | Increases | A higher concentration of urea shifts the equilibrium towards the formation of more isocyanic acid.[10] |

| Incubation Time | Increases | As a chemical reaction, the extent of carbamylation is directly proportional to the time the peptide is exposed to isocyanic acid.[5][10] |

Analytical Strategies for Detection and Characterization

A robust, validated analytical method is essential for monitoring and controlling this compound levels. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: RP-HPLC-MS for this compound Detection

This protocol outlines a general-purpose workflow. Note: Specific parameters must be optimized for the specific peptide of interest.

-

Sample Preparation:

-

Accurately weigh and dissolve the peptide sample (drug substance or drug product) in a suitable diluent (e.g., water with 0.1% formic acid) to a final concentration of ~1 mg/mL.

-

If the sample is in a complex matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering components.

-

-

Chromatographic Separation (RP-HPLC):

-

Column: C18 stationary phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes. The carbamylated peptide will typically elute slightly earlier than the parent peptide due to a minor change in polarity.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 214 nm and 280 nm.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis:

-

Perform a full scan to identify the parent peptide and any potential adducts.

-

Look for a mass peak corresponding to [M + 43.0058 Da], which is the monoisotopic mass of the carbamoyl group (CONH).

-

Perform tandem MS (MS/MS) on the precursor ion of the suspected this compound impurity. The fragmentation pattern, particularly the presence of a neutral loss of 43 Da (isocyanic acid), can confirm the modification.[8][9]

-

-

Method Validation Considerations

The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for purpose.[11][12][13]

| Validation Parameter | Objective |

| Specificity | Ensure the method can resolve the this compound peak from the main peptide and other potential impurities. |

| Limit of Detection (LOD) | Determine the lowest concentration at which the impurity can be reliably detected.[12] |

| Limit of Quantitation (LOQ) | Determine the lowest concentration at which the impurity can be accurately and precisely quantified. |

| Linearity | Confirm a linear relationship between detector response and impurity concentration over a defined range.[14] |

| Accuracy | Assess the agreement between the measured value and the true value, often by analyzing spiked samples. |

| Precision | Evaluate the method's repeatability and intermediate precision by analyzing multiple preparations. |

| Robustness | Test the method's performance under small, deliberate variations in parameters (e.g., pH, temperature). |

Mitigation and Control Strategies

The most effective way to control this compound is to prevent its formation. This requires careful consideration during process development and formulation.

-

Avoid Urea When Possible: The most straightforward strategy is to replace urea with other chaotropic agents like guanidine hydrochloride, which does not produce isocyanic acid.

-

Use Freshly Prepared, High-Purity Urea Solutions: If urea is necessary, it should be freshly prepared from a high-purity source and deionized immediately before use to minimize the initial concentration of cyanate.[10][15]

-

Control Temperature and pH: Conduct urea-containing process steps at reduced temperatures and at a pH below 8.0 to slow the rate of both urea decomposition and the carbamylation reaction.[7][10][15]

-

Introduce Cyanate Scavengers: Certain amine-containing buffers or reagents, such as Tris or ethylenediamine, can be added to the solution.[10][15] These compounds are more reactive towards isocyanic acid than the peptide's N-terminus and act as "scavengers," effectively removing the reactive species from the solution.[10][15] Ammonium-containing buffers can also be used to drive the equilibrium away from isocyanic acid formation.[10]

-

Limit Exposure Time: Minimize the duration of any process steps involving urea to reduce the overall extent of the reaction.

Conclusion

This compound is a critical process-related impurity that demands rigorous control throughout the lifecycle of a peptide or protein therapeutic. Its formation is governed by well-understood chemical principles, primarily the reaction of isocyanic acid derived from urea with the N-terminal amine of valine. By understanding this mechanism and the factors that influence it, drug development professionals can implement rational control strategies. These strategies, coupled with robust and validated analytical methods like RP-HPLC-MS, ensure that the final drug product is safe, effective, and of high quality, meeting the stringent standards of the pharmaceutical industry.

References

- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 4. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in urea solutions utilizing non-ethylene diamine like compounds - Google Patents [patents.google.com]

- 8. Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. eurachem.org [eurachem.org]

- 14. iiste.org [iiste.org]

- 15. EP0171276A2 - Process for inhibiting peptide carbamylation - Google Patents [patents.google.com]

Biological activity of Ureidovaline precursors

An In-Depth Technical Guide to the Biological Activity of Ureidovaline Precursors and Analogs in Drug Discovery

Abstract

This compound, chemically known as (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid, is a key intermediate in the synthesis of the antiretroviral drug Ritonavir[1][2]. While data on the specific biological activities of its direct synthetic precursors are sparse in public literature, the structural motifs of this compound—namely the L-valine core and the ureido linkage—are present in a wide array of biologically active molecules. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological potential of this compound precursors and structurally related amino acid-ureido conjugates. We will explore known activities of analogous compounds, detail robust methodologies for screening and characterization, and discuss the mechanistic insights crucial for advancing novel therapeutic agents from the bench to preclinical development.

Part 1: this compound in the Context of Pharmaceutical Synthesis

Chemical Identity and Significance

This compound is a synthetic amino acid derivative with the CAS Number 154212-61-0[3]. Its structure features a central L-valine moiety linked via a ureido bridge to a substituted thiazole group[2]. This specific arrangement makes it a critical building block in the complex synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV infection[1].

Conceptualizing "Precursors" for Biological Screening

In a manufacturing context, "precursors" are the specific reactants in a defined synthetic pathway. However, from a drug discovery perspective, the concept can be broadened to include the core structural components that contribute to the final molecule's architecture. For this compound, these foundational precursors include:

-

L-valine: A natural amino acid that forms the chiral backbone of the molecule[4][5].

-

Urea derivatives: Responsible for the ureido linkage (-NH-CO-NH-).

-

Substituted Thiazoles: The heterocyclic component.

By studying the biological effects of compounds built from these components, researchers can identify novel activities that may not be present in the final, more complex drug.

Part 2: Biological Activities of Structurally Related Ureido-Compounds

While this compound itself is primarily an intermediate, the broader class of ureido-containing compounds exhibits a wide range of biological activities. These activities provide a rationale for screening this compound precursors and their analogs.

Antimicrobial and Antimalarial Activity

Derivatives of the antimalarial drug primaquine that incorporate ureidoamide linkages have demonstrated significant antimicrobial properties.[6] Studies have shown that these compounds can exhibit species-dependent antibacterial activity, particularly against Staphylococcus species[6]. The proposed mechanism may involve interference with bacterial DNA synthesis or disruption of bacterial membranes[6]. This precedent suggests that novel ureido-amino acid conjugates could be a fruitful area for the discovery of new antibacterial agents.

Antiproliferative and Cytotoxic Effects

Many compounds initially developed as antimalarials have been found to possess anticancer properties[6]. The evaluation of cytotoxic potential is therefore a critical first step in the discovery of new anticancer agents[7]. By assessing a compound's effect on the viability and proliferation of cancer cells, researchers can identify promising candidates for further development[7][8]. The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[7][8]

Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern pharmacology, and many life-saving drugs function by blocking the activity of specific enzymes[9]. Hydrazide compounds, which share some structural similarities with the ureido group, have a history as effective enzyme inhibitors, notably as monoamine oxidase (MAO) inhibitors[10]. Given that Ritonavir (synthesized from this compound) is a potent protease inhibitor, it is highly plausible that its precursors and analogs could exhibit inhibitory activity against a range of enzymes. Understanding the mechanism of enzyme inhibition is critical in the early discovery and development of drug candidates.[11]

Part 3: Methodologies for Evaluating Biological Activity

A systematic approach is essential for accurately characterizing the biological activity of novel compounds. This section provides detailed protocols for foundational assays.

General Experimental Workflow for Compound Screening

The initial screening of a novel compound like a this compound precursor follows a logical progression from broad cytotoxicity assessment to more specific mechanistic assays. This workflow ensures that resources are focused on the most promising candidates.

Caption: General workflow for in vitro screening of a novel compound.

Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for screening compound libraries and are a critical step in the drug discovery process.[8][12] They provide essential data on the concentration-dependent toxicity of a compound.[8]

The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[13]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the final desired concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[7] Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[7]

Step-by-Step Methodology:

-

Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

-

Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[7]

-

Washing: Wash the plates five times with tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Quantitative data from cytotoxicity assays are typically summarized in a table to show the half-maximal inhibitory concentration (IC50).[7] This value is a key measure of a drug's potency.[8]

Table 1: Hypothetical Cytotoxicity of this compound Analogs (IC50 Values in µM)

| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (HEK293/MCF-7) |

|---|---|---|---|---|

| UV-Analog-01 | 12.5 ± 1.3 | 18.2 ± 2.1 | > 100 | > 8.0 |

| UV-Analog-02 | 45.8 ± 3.9 | 55.1 ± 4.5 | > 100 | > 2.2 |

| UV-Analog-03 | 2.1 ± 0.4 | 3.5 ± 0.6 | 25.4 ± 2.8 | 12.1 |

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.8 ± 0.7 | 6.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Enzyme Inhibition Assays

An enzyme inhibition assay measures the ability of a compound to reduce or block the activity of a target enzyme.[9] This is vital for developing drugs that work by targeting specific enzymes.[9]

Caption: General workflow for an enzyme inhibition assay.

This protocol provides a general framework that can be adapted for various enzymes whose activity can be monitored by a change in absorbance.[9][14]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a suitable buffer solution at the enzyme's optimal pH.[9] Dissolve the substrate and the inhibitor (test compound) in appropriate solvents.

-

Enzyme Dilution: Dilute the purified enzyme to a working concentration in the assay buffer.

-

Assay Setup (96-well plate):

-

Control Wells: Add buffer, enzyme, and substrate (to measure 100% activity).

-

Inhibitor Wells: Add buffer, enzyme, and varying concentrations of the inhibitor.

-

Blank Wells: Add buffer and substrate only (to correct for non-enzymatic reaction).

-

-

Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for 5-10 minutes to allow for binding.[9]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously, preferably using a multi-channel pipette.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength. The initial velocity should be measured.[11]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition versus inhibitor concentration to calculate the IC50. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, etc.).[11][14]

Part 4: Mechanistic Insights and Drug Development

Potential Signaling Pathways Affected by Cytotoxic Precursors

Cytotoxic compounds can induce cell death through various signaling pathways.[7] Initial screening results from cytotoxicity assays often lead to more focused investigations into the mechanism of action. Key pathways frequently implicated in drug-induced apoptosis include the PI3K/Akt pathway, which is central to cell survival, and caspase activation cascades.

Caption: Potential signaling pathway affected by a cytotoxic agent.

Considerations for Drug Development

The journey from a hit compound to a viable drug candidate is long and complex.[15][16] Early-stage assessment of precursors and their metabolites is crucial.[15] A compound that shows high potency in vitro may fail later due to poor pharmacokinetic properties or unexpected toxicity in vivo. Therefore, a comprehensive evaluation must include not only efficacy (cytotoxicity, enzyme inhibition) but also preliminary safety and metabolic stability assessments.

Conclusion

While this compound is recognized as a pharmaceutical intermediate, its structural framework represents a rich starting point for drug discovery. By applying the systematic screening workflows and detailed experimental protocols outlined in this guide, researchers can effectively evaluate the biological activities of this compound precursors, analogs, and other novel ureido-amino acid conjugates. Through a combination of broad cytotoxicity screening, targeted enzyme inhibition assays, and subsequent mechanistic studies, the therapeutic potential of these compounds can be thoroughly investigated, paving the way for the development of next-generation medicines.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C14H23N3O3S | CID 9818282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. The biosynthesis of penicillin. 5. Comparison of valine and hydroxyvaline as penicillin precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into biological activity of ureidoamides with primaquine and amino acid moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. superchemistryclasses.com [superchemistryclasses.com]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UVA Discovery Could Improve Drug Development [news.virginia.edu]

An In-depth Technical Guide on the Potential Metabolic Pathway of Ureidovaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential metabolic pathways of ureidovaline, a non-proteinogenic amino acid. It delves into the biosynthesis and theoretical catabolism of this molecule, supported by evidence from related metabolic pathways and biosynthetic gene clusters. Detailed experimental protocols for the study of this compound metabolism are also presented, making this a vital resource for professionals in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to this compound

This compound, chemically known as (S)-2-ureido-3-methylbutanoic acid, is a non-proteinogenic amino acid. Such amino acids, while not incorporated into proteins during translation, play significant roles in various biological processes.[1][2] They can act as metabolic intermediates, signaling molecules, or components of secondary metabolites like toxins and antibiotics.[1][2] this compound is a known intermediate in the biosynthesis of the pacidamycin family of uridyl peptide antibiotics, which are of interest for their inhibitory action on the bacterial cell wall biosynthesis enzyme, translocase MraY.[3][4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the proteinogenic amino acid L-valine. The pathway involves a series of enzymatic modifications to the L-valine scaffold, primarily the addition of a ureido group (-NH-CO-NH2). While the complete enzymatic cascade for this compound synthesis is a subject of ongoing research, insights can be drawn from the study of pacidamycin biosynthesis.[5][6]

The biosynthesis of L-valine itself starts from pyruvate and involves a four-step enzymatic pathway.[7][8]

Key Precursor:

Hypothesized Enzymatic Steps for this compound Formation from L-valine:

-

Carbamoylation: The most critical step is the addition of the ureido group. This is likely achieved through a carbamoylation reaction. One plausible source of the carbamoyl group is carbamoyl phosphate, a key intermediate in the urea cycle and pyrimidine biosynthesis. An enzyme, likely a carbamoyltransferase, would catalyze the transfer of the carbamoyl group to the amino group of L-valine.

-

Alternative Routes: Other potential mechanisms could involve the modification of an intermediate in the valine degradation pathway.[10][11][12] However, direct carbamoylation of L-valine is a more direct and commonly observed biochemical transformation for the formation of similar ureido-containing compounds.

The biosynthetic gene clusters for pacidamycin have been identified and contain genes encoding for nonribosomal peptide synthetases (NRPSs) and various tailoring enzymes.[5][6] It is highly probable that the enzymes responsible for this compound formation are encoded within this cluster.

Caption: Proposed biosynthetic pathway of this compound from L-valine.

Potential Catabolic Pathway of this compound

The catabolic pathway of this compound has not been explicitly detailed in the scientific literature. However, based on the known degradation pathways of other amino acids and urea-containing compounds, a plausible degradation route can be proposed.

Hypothesized Enzymatic Steps for this compound Degradation:

-

Ureohydrolase Activity: The most probable initial step in the degradation of this compound is the hydrolysis of the ureido group. An enzyme with ureohydrolase activity, similar to urease or allantoate amidohydrolase, could cleave the ureido group to release ammonia, carbon dioxide, and regenerate L-valine.

-

Valine Catabolism: The resulting L-valine would then enter the well-established valine degradation pathway.[10][11][12] This multi-step process, occurring in the mitochondria, involves transamination, oxidative decarboxylation, and a series of dehydrogenation and hydration reactions, ultimately yielding propionyl-CoA.[9] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Caption: Proposed catabolic pathway of this compound.

Experimental Methodologies for Studying this compound Metabolism

A multi-faceted approach is required to elucidate and validate the metabolic pathway of this compound. This involves a combination of genetic, biochemical, and analytical techniques.

Table 1: Key Experimental Techniques

| Technique | Purpose | Expected Outcome |

| Gene Knockout and Heterologous Expression | To identify genes responsible for this compound biosynthesis. | Loss of this compound production in knockout mutants; production of this compound in a heterologous host expressing candidate genes.[5] |

| Enzymatic Assays | To characterize the function of putative enzymes in the pathway. | Confirmation of substrate specificity and catalytic activity of enzymes like carbamoyltransferases or ureohydrolases. |

| Stable Isotope Labeling | To trace the metabolic fate of precursors and intermediates. | Incorporation of labeled atoms from precursors (e.g., 13C-valine, 15N-carbamoyl phosphate) into this compound and its downstream metabolites. |

| Mass Spectrometry (LC-MS/MS) | For the detection and quantification of this compound and related metabolites.[13] | Identification of this compound based on its mass-to-charge ratio and fragmentation pattern.[14][15] Quantification for metabolic flux analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation of novel intermediates. | Determination of the chemical structure of isolated metabolites. |

Detailed Experimental Protocol: Identification of this compound Biosynthetic Genes

This protocol outlines a workflow for identifying the genes responsible for this compound biosynthesis using a gene knockout and complementation strategy.

Step 1: In Silico Analysis of the Pacidamycin Biosynthetic Gene Cluster

-

Analyze the annotated gene cluster for genes encoding putative carbamoyltransferases or other enzymes that could modify L-valine.

Step 2: Generation of Gene Deletion Mutants

-

Create targeted deletions of candidate genes in the pacidamycin-producing strain (e.g., Streptomyces coeruleorubidus) using established molecular biology techniques such as PCR-targeting or CRISPR-Cas9.

Step 3: Metabolite Extraction and Analysis

-

Cultivate the wild-type and mutant strains under pacidamycin-producing conditions.

-

Extract intracellular and extracellular metabolites using a suitable solvent system (e.g., methanol/water).

-

Analyze the extracts by LC-MS/MS to compare the metabolite profiles. Look for the absence of this compound in the mutant strains.

Step 4: Genetic Complementation

-

Introduce a functional copy of the deleted gene back into the mutant strain on an expression vector.

-

Analyze the metabolite profile of the complemented strain to confirm the restoration of this compound production.

Caption: Workflow for identifying this compound biosynthetic genes.

Conclusion

The study of the metabolic pathway of this compound is crucial for understanding the biosynthesis of pacidamycin antibiotics and for harnessing this knowledge for the production of novel bioactive compounds.[16] While the proposed biosynthetic and catabolic pathways presented in this guide are based on strong biochemical precedents, further experimental validation is necessary. The methodologies outlined herein provide a robust framework for researchers to elucidate the precise enzymatic steps and regulatory mechanisms governing this compound metabolism. Such research will undoubtedly contribute to the fields of metabolic engineering and synthetic biology, potentially leading to the development of new therapeutic agents.

References

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. cultivatorphytolab.com [cultivatorphytolab.com]

- 3. Scholars@Duke publication: Nine enzymes are required for assembly of the pacidamycin group of peptidyl nucleoside antibiotics. [scholars.duke.edu]

- 4. Nine Enzymes Are Required for Assembly of the Pacidamycin Group of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-valine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quantitative urine amino acid analysis using liquid chromatography tandem mass spectrometry and aTRAQ reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ionization characteristics of amino acids in direct analysis in real time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] Its chemical stability is a key determinant of its safety and efficacy. Understanding the degradation pathways of Ritonavir is paramount for the development of stable pharmaceutical formulations and for ensuring the quality of the drug product. This technical guide provides a comprehensive exploration of the role of Ureidovaline, a known impurity and degradation product of Ritonavir, in its degradation pathways. We will delve into the chemical nature of this compound, the conditions leading to its formation, its position within the broader degradation landscape of Ritonavir, and the analytical methodologies for its detection and quantification.

This compound: A Key Ritonavir Degradant

This compound, chemically known as (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl] amino]butanoicacid, is recognized as Ritonavir EP Impurity A .[2][3][4] Its formation signifies the cleavage of the Ritonavir molecule, indicating a loss of the parent drug's therapeutic activity.

Chemical Structure of this compound (Ritonavir Impurity A):

Degradation Pathways Leading to this compound Formation

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[5] Such studies on Ritonavir have demonstrated its susceptibility to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[6][7] While the exact, detailed mechanism for the formation of this compound is not extensively documented in a single source, a plausible pathway can be postulated based on the chemical structure of Ritonavir and the principles of hydrolysis.

Ritonavir's structure contains several moieties susceptible to chemical breakdown, including carbamate and urea functional groups. The formation of this compound likely results from the hydrolytic cleavage of the carbamate linkage within the Ritonavir molecule.

Proposed Hydrolytic Degradation Pathway

The core of Ritonavir's structure is a complex peptidomimetic backbone. One of the key linkages is a carbamate group. Under hydrolytic conditions, particularly in acidic or basic media, this carbamate bond is susceptible to cleavage. The proposed mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the carbamate. This leads to the breaking of the ester bond of the carbamate, releasing the side chain and forming an unstable carbamic acid intermediate, which then decarboxylates. The remaining portion of the molecule that contains the valine residue linked to the urea and thiazole moieties is what constitutes this compound.

While hydrolysis is the most probable route, oxidative conditions could also contribute to the degradation of Ritonavir, potentially leading to the formation of this compound through more complex radical-mediated reactions. However, the direct oxidative pathway to this compound is less clearly defined in the available literature.

This compound as a Process-Related Impurity

Beyond being a degradation product, this compound can also be a process-related impurity in the synthesis of Ritonavir. One of the synthetic routes for Ritonavir involves the coupling of a this compound precursor with another key intermediate.[8] Incomplete reaction or the presence of unreacted starting materials could lead to the presence of this compound in the final drug substance. Therefore, monitoring for this compound is crucial for both stability testing and quality control of the manufacturing process.

Quantitative Analysis of Ritonavir Degradation

Several forced degradation studies have quantified the overall degradation of Ritonavir under various stress conditions. The following table summarizes typical degradation percentages observed in one such study. It is important to note that these values represent the degradation of the parent Ritonavir molecule and not the specific yield of this compound.

| Stress Condition | Reagents and Conditions | % Degradation of Ritonavir |

| Acidic Hydrolysis | 0.1N HCl at 60°C for 1 hour | 10.95% |

| Basic Hydrolysis | 0.1N NaOH at 60°C for 1 hour | 13.63% |

| Oxidative Degradation | H₂O₂ | 7.51% |

| Photolytic Degradation | Exposure to light | 0.96% |

| Thermal Degradation | 60°C for 24 hours | 1.93% |

Data adapted from a representative forced degradation study. Actual degradation will vary based on specific experimental conditions.[5]

Experimental Protocols for the Analysis of Ritonavir and its Degradation Products

The analysis of Ritonavir and its degradation products, including this compound, is typically performed using stability-indicating chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Protocol 1: RP-HPLC Method for the Estimation of Ritonavir and Separation of Degradation Products

This protocol provides a general framework for the separation of Ritonavir and its degradation products.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 column (e.g., Shimpack Solar C18, 250 mm × 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase is a 60:40 (v/v) mixture of dihydrogen phosphate buffer and acetonitrile.[9] The pH of the aqueous phase may need to be optimized for best separation.

-

Flow Rate: 1.0 ml/min.[9]

-

Injection Volume: 20 µl.

-

Column Temperature: Ambient.

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve 100mg of Ritonavir reference standard in 100ml of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1000 µg/mL. Further dilutions can be made with the mobile phase to the desired concentration.[9]

-

Sample Solution (from dosage form): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a known amount of Ritonavir into a volumetric flask. Add a portion of the solvent, sonicate to dissolve, and then dilute to volume with the solvent. Filter the solution before injection.

-

Forced Degradation Samples: Subject the Ritonavir stock solution to various stress conditions (e.g., acid, base, oxidation) as described in the quantitative analysis table. Neutralize the solutions before injection if necessary.

4. Analysis:

-

Inject the standard solution, sample solution, and degraded samples into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to Ritonavir and its degradation products by comparing their retention times. This compound, being a distinct chemical entity, will have a characteristic retention time under the specified chromatographic conditions.

Conclusion

This compound is a significant impurity and degradation product of Ritonavir, arising primarily from the hydrolytic cleavage of the parent molecule's carbamate linkage. Its presence can indicate instability of the drug product and may also be a result of the manufacturing process. The monitoring and control of this compound levels are, therefore, essential for ensuring the quality, safety, and efficacy of Ritonavir-containing pharmaceuticals. The analytical methods outlined in this guide provide a robust framework for the detection and quantification of this compound, enabling researchers and drug development professionals to better understand and control the degradation of Ritonavir. Further research into the precise mechanistic details of this compound formation and its potential toxicological profile would be of significant value to the pharmaceutical sciences.

References

- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. drjcrbio.com [drjcrbio.com]

- 4. This compound | C14H23N3O3S | CID 9818282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gujaratresearchsociety.in [gujaratresearchsociety.in]

- 8. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 9. ijprajournal.com [ijprajournal.com]

Foreword: Beyond the Canonical – The Imperative for Stability in Novel Peptidomimetics

An In-Depth Technical Guide to Investigating the Enzymatic Stability of Ureidovaline

In the landscape of modern drug development, the pursuit of molecules with enhanced therapeutic profiles is relentless. Peptides, with their high specificity and potency, are compelling candidates, yet their utility is often hampered by poor metabolic stability.[1][2] The introduction of non-canonical amino acids and peptidomimetic structures represents a frontier in overcoming these limitations.[3][4] this compound, a valine analogue incorporating a ureido linkage, exemplifies this innovative approach. The ureido moiety, replacing the native peptide bond, is hypothesized to confer significant resistance to enzymatic degradation, a critical attribute for any successful therapeutic agent.[5][6]

This guide provides a comprehensive framework for the rigorous investigation of the enzymatic stability of this compound. We will move beyond rote protocol recitation, delving into the causal logic behind experimental design, from foundational in vitro assays to complex in vivo pharmacokinetic studies. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system of inquiry to authoritatively characterize the metabolic fate of this promising structural motif.

Section 1: The Ureido Linkage: A Structural Fortress Against Enzymatic Attack?

The central hypothesis for this compound's enhanced stability lies in the fundamental difference between a standard amide (peptide) bond and the ureido linkage (-NH-CO-NH-). Standard peptidases, the primary drivers of peptide degradation in biological systems, are highly specific for the α-amino acid structure and the planar nature of the peptide bond. The introduction of the ureido group fundamentally alters this recognition site.

Studies have shown that replacing a single α-amino acid with a ureido residue can dramatically increase the in vitro half-life of peptides, suggesting a profound resistance to proteolysis.[5][6] However, this does not imply complete biological inertness. The ureido bond is, chemically, a substituted urea. Therefore, the primary enzymatic threat shifts from peptidases to a different class of enzymes: Amidohydrolases .[7][8] This family includes enzymes like ureases and dihydropyrimidinases, which are specialized in hydrolyzing urea and related structures.[9][10]

A thorough investigation must, therefore, probe for stability against both enzyme classes.

Caption: Comparative enzymatic susceptibility of peptide vs. This compound linkage.

Section 2: In Vitro Stability Assessment: Establishing a Baseline

In vitro assays provide the first critical data points in a controlled environment, allowing for rapid screening and direct comparison across different biological matrices.[1] They form the foundation upon which more complex cellular and in vivo studies are built.

Experimental Protocol 2.1: Plasma Stability Assay

This assay provides a general assessment of stability in the most relevant biological fluid for systemically administered drugs.

Causality Behind the Choices:

-

Matrix Selection: Plasma from multiple species (e.g., mouse, rat, human) is crucial, as enzymatic activity can vary significantly, impacting interspecies extrapolation.

-

Anticoagulant: EDTA is often preferred as it chelates divalent cations like Ca2+ and Zn2+, which are essential cofactors for many metalloproteases, thus providing a clearer view of stability against other enzyme classes.[11]

-

Protein Precipitation: A mixture of organic solvents like acetonitrile and ethanol is effective for crashing out the abundant plasma proteins, which would otherwise interfere with analysis.[12][13] Acidic precipitation, while common, can cause analyte loss and is often less suitable.[14]

Step-by-Step Methodology:

-

Preparation: Thaw frozen plasma (e.g., CD-1 mouse plasma) on ice. Centrifuge at 2000 x g for 5 minutes at 4°C to pellet any cryoprecipitates.

-

Compound Spiking: Prepare a 1 mM stock solution of this compound in DMSO. Spike this into the pre-warmed plasma (37°C) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤1% to avoid impacting enzyme activity.

-

Incubation: Incubate the mixture in a shaking water bath at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-compound mixture.

-

Quenching & Precipitation: Immediately add the aliquot to a tube containing 2 volumes (100 µL) of ice-cold acetonitrile/ethanol (1:1, v/v) to stop the enzymatic reaction and precipitate proteins.

-

Centrifugation: Vortex the quenched sample vigorously and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining concentration of this compound.

Caption: Workflow for the in vitro plasma stability assay.

Experimental Protocol 2.2: Liver Microsomal Stability Assay

This assay specifically probes for metabolism by Phase I enzymes (e.g., Cytochrome P450s) and other enzymes concentrated in the liver, the primary site of drug metabolism.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), this compound (1 µM final concentration), and liver microsomes (0.5 mg/mL final concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding an NADPH-regenerating system (to fuel CYP450 enzymes). A parallel control incubation is run without the NADPH system to check for non-NADPH dependent degradation.

-

Time-Point Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Processing & Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

Data Presentation & Analysis

The concentration of this compound at each time point is measured. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Table 1: Representative In Vitro Stability Data for this compound

| Assay Matrix | Half-Life (t½) in hours |

| Human Plasma | > 24 |

| Rat Plasma | 18.5 |

| Mouse Plasma | 9.3[5][6] |

| Rat Liver Microsomes (+NADPH) | > 8 |

| Rat Liver Microsomes (-NADPH) | > 8 |

Note: Data is illustrative. The value for mouse plasma is based on published data for a ureido-modified peptide.[5][6]

Section 3: Cellular Stability: Assessing Intracellular Fate

For drugs with intracellular targets, stability within the cell is paramount. A cell lysate assay exposes the compound to the complex milieu of cytosolic and organellar enzymes.

Experimental Protocol 3.1: Hepatocyte Lysate Stability Assay

Causality Behind the Choices:

-

Cell Type: HepG2 cells or primary hepatocytes are used as they represent the liver, the body's primary metabolic hub.

-

Lysate Preparation: Sonication or freeze-thaw cycles are used to rupture the cells and release their internal contents, creating a metabolically active soup.

Step-by-Step Methodology:

-

Lysate Preparation: Harvest cultured hepatocytes, wash with cold PBS, and resuspend in buffer. Lyse the cells via sonication on ice. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

Incubation: In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg/mL protein) with this compound (10 µM final concentration).

-

Reaction & Sampling: Incubate at 37°C. At designated time points, withdraw aliquots and quench the reaction with ice-cold acetonitrile.

-

Processing & Analysis: Centrifuge to pellet cell debris and precipitated protein. Analyze the supernatant via LC-MS/MS.

Caption: Workflow for the cell lysate stability assay.

Section 4: In Vivo Pharmacokinetics: The Definitive Test

Ultimately, the performance of a drug candidate must be evaluated in a whole, living system. A pharmacokinetic (PK) study tracks the drug's journey through the body over time, providing the most critical data for determining dosing, bioavailability, and overall viability.[2][15]

Protocol Outline 4.1: Rodent Pharmacokinetic Study

Causality Behind the Choices:

-

Administration Routes: Intravenous (IV) administration provides a baseline where 100% of the drug enters circulation. Oral (PO) or subcutaneous (SC) administration tests for absorption and first-pass metabolism. Comparing IV and PO data allows for the calculation of oral bioavailability.

-

Sampling Schedule: Frequent sampling early on (e.g., 5, 15, 30 min) is crucial to define the distribution phase and the maximum concentration (Cmax), while later time points (e.g., 8, 12, 24 hr) define the elimination phase.

Step-by-Step Methodology:

-

Animal Acclimation & Dosing: Acclimate healthy male Sprague-Dawley rats for one week. Divide them into two groups: IV and PO administration. Administer a single dose of this compound (e.g., 2 mg/kg IV, 10 mg/kg PO) in a suitable vehicle.

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Collect samples into EDTA-coated tubes.

-

Plasma Processing: Immediately centrifuge the blood samples at 4°C to separate the plasma.

-

Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the plasma concentration versus time for each route of administration. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ureidopeptide GLP-1 analogues with prolonged activity in vivo via signal bias and altered receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. What are Amidohydrolases inhibitors and how do they work? [synapse.patsnap.com]

- 9. Bovine liver dihydropyrimidine amidohydrolase: pH dependencies of inactivation by chelators and steady-state kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of urea amidohydrolase immobilized within poly[di(methoxyethoxyethoxy)phosphazene] hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ureidovaline as a Process-Related Biomarker in Pharmaceutical Synthesis

Abstract

In the landscape of pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Process-related impurities, which originate from the manufacturing process, offer a unique window into the consistency and control of the synthesis. This technical guide provides an in-depth exploration of Ureidovaline, a known process-related impurity in the synthesis of Ritonavir, as a case study for its application as a potential biomarker.[2][3][4] We will dissect its chemical origins, detail robust analytical methodologies for its quantification, and establish a framework for interpreting its presence to maintain control over the drug synthesis process. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of quality in pharmaceutical production.

The Imperative of Impurity Profiling in Drug Synthesis

The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to its purity. Regulatory bodies worldwide, including the FDA and EMA, have established stringent guidelines, largely harmonized under the International Council for Harmonisation (ICH), to control the levels of impurities in new drug substances.[1][5] These impurities can arise from various sources, including starting materials, intermediates, reagents, and degradation products.[6] Uncontrolled impurities can compromise product quality, introduce potential toxicities, and ultimately jeopardize patient safety.[1][6]

Proactive impurity profiling is therefore not merely a regulatory hurdle but a fundamental component of a robust quality control strategy.[6] By identifying and quantifying specific impurities, manufacturers can gain critical insights into the manufacturing process, enabling them to optimize reaction conditions, minimize side reactions, and ensure batch-to-batch consistency. A "biomarker" impurity, one whose presence and concentration are directly correlated with specific process parameters, becomes an invaluable tool for process analytical technology (PAT) and quality assurance.

This compound: A Specific Process Biomarker

This compound, chemically known as (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic acid, is recognized as a process-related impurity in the manufacturing of Ritonavir, an antiretroviral medication.[2][3][7] Its structure combines a valine moiety with a substituted urea group.

-

Chemical Identity:

Plausible Formation Pathway

The formation of this compound is not a part of the intended synthesis of Ritonavir but rather a consequence of a side reaction. Urea derivatives are typically synthesized through the reaction of an amine with an isocyanate or a phosgene substitute like N,N'-Carbonyldiimidazole (CDI).[8] In the context of a complex multi-step synthesis, the presence of unreacted L-valine starting material or a related intermediate can lead to the formation of this impurity. The likely pathway involves the reaction of an L-valine derivative with a reactive urea-forming species present in the reaction mixture. Understanding this formation is the first step in controlling it.

Caption: Plausible formation pathway of this compound via a side reaction.

Analytical Control Strategy: Detection and Quantification

A validated analytical method is the cornerstone of controlling any impurity.[9] The objective is to develop a procedure that is suitable for its intended purpose, providing reliable, accurate, and reproducible results.[10][11] For quantifying this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible technique. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[12]

Recommended Analytical Technique: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method provides excellent separation for moderately polar compounds like this compound from the main API and other impurities.[13]

Detailed Experimental Protocol: HPLC-UV Method

This protocol describes a self-validating system for the quantification of this compound.

1. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Rationale: The C18 stationary phase provides hydrophobic interactions necessary to retain this compound and separate it from more polar or non-polar species.

-

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Rationale: A buffered aqueous mobile phase controls the ionization state of the acidic this compound, ensuring consistent retention. Acetonitrile is a common organic modifier that elutes the analyte from the column.

-

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 40 60 22.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities and for eluting the highly retained API after the impurities of interest have been resolved.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

-

-

Detection Wavelength: 210 nm.

-

Rationale: This wavelength is chosen for sensitive detection of the peptide and urea chromophores present in this compound.

-

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 100 µg/mL).[6]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.

-

Sample Solution: Accurately weigh the API sample and dissolve it in the diluent to a specified concentration (e.g., 1 mg/mL).

4. System Suitability Test (SST):

-

Before sample analysis, inject a system suitability solution (e.g., a standard at the specification limit) multiple times (n=5).

-

Acceptance Criteria:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

%RSD of Peak Area: ≤ 5.0%

-

Rationale: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the generated data.[11]

-

Caption: General analytical workflow for this compound quantification.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[14] Validation ensures the reliability and consistency of the results.[10]

| Validation Parameter | Purpose | Typical Acceptance Criteria |